molecular formula C23H29N3O5S B2951385 4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide CAS No. 1235264-90-0

4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

Numéro de catalogue B2951385
Numéro CAS: 1235264-90-0
Poids moléculaire: 459.56
Clé InChI: GKDDKIVQQRGMOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival. In

Applications De Recherche Scientifique

DAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, DAPT has been shown to inhibit the growth and metastasis of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease, DAPT has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In cardiovascular diseases, DAPT has been shown to inhibit the proliferation of smooth muscle cells, which can lead to the development of atherosclerosis.

Mécanisme D'action

DAPT acts as a gamma-secretase inhibitor, which blocks the cleavage of the Notch receptor by gamma-secretase. This results in the inhibition of the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival. The inhibition of the Notch signaling pathway can lead to the suppression of cancer cell growth and metastasis, the reduction of amyloid-beta plaque accumulation in Alzheimer's disease, and the inhibition of smooth muscle cell proliferation in cardiovascular diseases.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell apoptosis, the reduction of amyloid-beta plaque accumulation, and the inhibition of smooth muscle cell proliferation. DAPT has also been shown to have anti-inflammatory effects, which can be beneficial in various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

DAPT has several advantages for lab experiments, including its high potency and selectivity, which allows for the specific inhibition of the Notch signaling pathway. DAPT also has a well-established synthesis method, which allows for the easy production of the compound. However, DAPT has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on DAPT, including the development of more selective and potent gamma-secretase inhibitors, the exploration of the potential therapeutic applications of DAPT in other diseases, and the investigation of the molecular mechanisms underlying the effects of DAPT. Additionally, the use of DAPT in combination with other drugs or therapies could be explored to enhance its therapeutic effects.

Méthodes De Synthèse

The synthesis of DAPT involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The 4-chlorobenzoic acid is then reacted with N,N-dimethylsulfamide to form 4-(N,N-dimethylsulfamoyl)benzoic acid. The benzamide moiety is then introduced by reacting 4-(N,N-dimethylsulfamoyl)benzoic acid with 1-(2-phenoxyacetyl)piperidine-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. Finally, the resulting product is purified through column chromatography to obtain DAPT.

Propriétés

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-25(2)32(29,30)21-10-8-19(9-11-21)23(28)24-16-18-12-14-26(15-13-18)22(27)17-31-20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDDKIVQQRGMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.